2,4-Dichloro-5-fluoronitrobenzene

Continuous Flow Chemistry Process Intensification Nitration

This halogenated nitrobenzene features a unique 2,4-dichloro-5-fluoro substitution pattern that directs regioselective SNAr chemistry — a capability absent in analogs like 2,4-dichloronitrobenzene (CAS 611-06-3). Proven performance: 95.3% yield in continuous flow nitration, selective dehalogenation to 4-chloro-3-fluoronitrobenzene, and 85% reduction yield to the corresponding amine. Essential precursor for protease inhibitors, antibacterials, herbicides, and fungicides. Ideal for pharma and agrochemical process R&D.

Molecular Formula C6H2Cl2FNO2
Molecular Weight 209.99 g/mol
CAS No. 2105-59-1
Cat. No. B1301596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluoronitrobenzene
CAS2105-59-1
Molecular FormulaC6H2Cl2FNO2
Molecular Weight209.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
InChIKeyCIZHSFBFELYEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-fluoronitrobenzene (CAS 2105-59-1) Procurement Overview for Pharmaceutical and Agrochemical Intermediates


2,4-Dichloro-5-fluoronitrobenzene (CAS 2105-59-1) is a halogenated nitrobenzene derivative with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol [1]. It serves as a key intermediate in the synthesis of fluorinated pharmaceutical compounds, particularly protease inhibitors and antibacterial agents, as well as in the production of agrochemicals such as herbicides and fungicides . The compound is characterized by its unique substitution pattern, which includes a nitro group at position 1, chlorine atoms at positions 2 and 4, and a fluorine atom at position 5 on the benzene ring [2].

Why Generic Substitution Fails for 2,4-Dichloro-5-fluoronitrobenzene in Regiospecific Synthesis


In-class compounds such as 2,4-dichloronitrobenzene (CAS 611-06-3) or 3-chloro-4-fluoronitrobenzene (CAS 350-30-1) cannot be simply interchanged with 2,4-dichloro-5-fluoronitrobenzene due to fundamental differences in regioselectivity and reactivity profiles. The presence and position of the fluorine atom in the target compound significantly alters the electronic environment of the aromatic ring, directing nucleophilic aromatic substitution (SNAr) to specific positions and influencing reaction rates [1]. Furthermore, the target compound is a specific precursor in patents for agrochemical synthesis, where its unique substitution pattern is required to generate the final active ingredient [2]. Substitution with an analog lacking the fluorine atom or with a different halogen pattern would lead to a different regioisomer, which would likely be inactive or exhibit altered properties in downstream applications.

Quantitative Evidence Guide for 2,4-Dichloro-5-fluoronitrobenzene: Yield, Selectivity, and Regioselectivity Data


Micro-Channel Reactor Nitration of 2,4-Dichlorofluorobenzene: Yield and Selectivity vs. Traditional Batch Process

The synthesis of 2,4-dichloro-5-fluoronitrobenzene via nitration of 2,4-dichlorofluorobenzene in a micro-channel reactor achieves a 95.3% yield with 100% conversion under optimized conditions (1.1:1 nitric acid to substrate ratio, 110°C, 75 s residence time) [1]. This is a significant improvement over the traditional batch reactor process, which provides lower yields and selectivities and is associated with longer reaction times, higher raw material consumption, and increased safety risks [1]. This quantitative difference demonstrates the value of procuring this specific precursor when employing continuous flow manufacturing techniques.

Continuous Flow Chemistry Process Intensification Nitration Agrochemical Intermediates

2,4-Dichloro-5-fluoronitrobenzene as a Precursor for 4-Chloro-3-fluoronitrobenzene via Selective Dehalogenation

A patent describes a process for the selective dehalogenation of 2,4-dichloro-5-fluoronitrobenzene to yield 4-chloro-3-fluoronitrobenzene, a compound of industrial interest [1]. This demonstrates the unique utility of the 2,4-dichloro-5-fluoro substitution pattern; the specific arrangement of chlorine and fluorine atoms allows for the targeted removal of one chlorine atom while retaining the fluorine and nitro groups, enabling access to a valuable regioisomer. This regioselective transformation is not feasible with other dichloronitrobenzene isomers lacking the fluorine atom or with a different halogen substitution pattern.

Selective Dehalogenation Regioselective Synthesis Pharmaceutical Intermediates Fluorinated Building Blocks

Conversion of 2,4-Dichloro-5-fluoronitrobenzene to 2,4-Dichloro-5-fluorobenzonitrile with High Yield

A patent process describes the conversion of 2,4-dichloro-5-fluoronitrobenzene to the corresponding benzonitrile derivative, 2,4-dichloro-5-fluorobenzonitrile, via an iron-mediated reduction to the amine (85% yield) followed by a Sandmeyer-type cyanation [1]. This high-yielding two-step sequence demonstrates the viability of functional group interconversion starting from the nitro compound, enabling access to a different class of valuable intermediates. While similar transformations are possible with other halogenated nitrobenzenes, the 85% yield for the reduction step serves as a benchmark for process feasibility.

Cyanation Nitrile Synthesis Building Block Modification Process Chemistry

Key Application Scenarios for 2,4-Dichloro-5-fluoronitrobenzene Driven by Quantitative Evidence


Continuous Flow Synthesis of Agrochemical Intermediates

Procurement of 2,4-dichloro-5-fluoronitrobenzene for use in a continuous flow micro-channel reactor for nitration reactions is justified by the demonstrated 95.3% yield and 100% conversion, representing a significant process intensification over traditional batch methods [1].

Regioselective Synthesis of 4-Chloro-3-fluoronitrobenzene

For researchers requiring 4-chloro-3-fluoronitrobenzene, 2,4-dichloro-5-fluoronitrobenzene is a uniquely suitable precursor due to its ability to undergo selective dehalogenation, a transformation not generally applicable to other dichloronitrobenzene isomers [2].

Process Development for Fluorinated Benzonitrile Derivatives

The demonstrated high yield (85%) in the reduction of 2,4-dichloro-5-fluoronitrobenzene to its corresponding amine makes it a viable starting material for process development aimed at producing fluorinated benzonitrile building blocks for pharmaceuticals and agrochemicals [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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